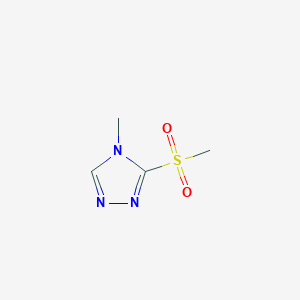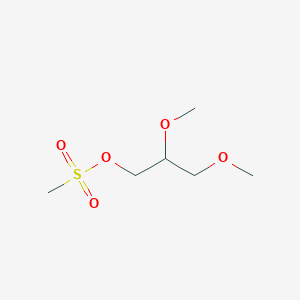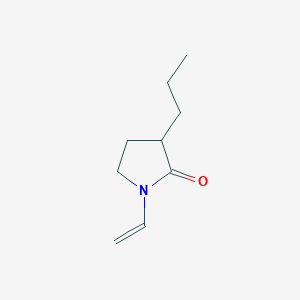
2,2-dimethyloxan-4-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyloxan-4-yl methanesulfonate (DMM) is an organic compound that has been widely studied for its various applications in scientific research. DMM is an anion, specifically an oxan-4-yl methanesulfonate, and is composed of a sulfonate group, a methylene group, and a dimethyloxan-4-yl group. It is a colorless solid that is soluble in water and other organic solvents.
Scientific Research Applications
2,2-dimethyloxan-4-yl methanesulfonate has been widely studied for its various applications in scientific research. It has been used in the synthesis of polymers and polysaccharides, as well as in the synthesis of organic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. Additionally, 2,2-dimethyloxan-4-yl methanesulfonate has been used in the synthesis of polymers for the production of biodegradable plastics.
Mechanism of Action
The mechanism of action of 2,2-dimethyloxan-4-yl methanesulfonate is not fully understood. However, it is known that the anion is capable of forming hydrogen bonds with other molecules, which is thought to be the primary mechanism of action. Additionally, 2,2-dimethyloxan-4-yl methanesulfonate has been found to be a strong acid, which may contribute to its ability to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-dimethyloxan-4-yl methanesulfonate are not well understood. However, it has been found to be non-toxic and non-irritating to the skin and eyes. Additionally, it has been found to be non-carcinogenic and non-mutagenic.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,2-dimethyloxan-4-yl methanesulfonate in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and is soluble in a variety of organic solvents. However, 2,2-dimethyloxan-4-yl methanesulfonate is a strong acid, so it is important to use caution when handling the compound, as it can cause skin and eye irritation.
Future Directions
The potential applications of 2,2-dimethyloxan-4-yl methanesulfonate in scientific research are vast, and there is still much to be explored. Some of the future directions that could be explored include further research into the mechanism of action of 2,2-dimethyloxan-4-yl methanesulfonate, as well as its potential applications in the synthesis of polymers and pharmaceuticals. Additionally, further research into the biochemical and physiological effects of 2,2-dimethyloxan-4-yl methanesulfonate could provide additional insight into its potential uses. Finally, further research into the environmental fate of 2,2-dimethyloxan-4-yl methanesulfonate could provide valuable information on its potential environmental impacts.
Synthesis Methods
2,2-dimethyloxan-4-yl methanesulfonate can be synthesized by reacting dimethyloxalate with methanesulfonic acid in aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically high, with yields ranging from 80-90%.
properties
IUPAC Name |
(2,2-dimethyloxan-4-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-8(2)6-7(4-5-11-8)12-13(3,9)10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGZWGUTJDDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)OS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)












